5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
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Overview
Description
N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The compound’s structure includes a piperidine ring attached to a vinylisoquinoline moiety, making it a unique and potentially valuable molecule in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Vinylisoquinoline Moiety: The vinylisoquinoline moiety can be introduced through a series of reactions, including cyclization, cycloaddition, and annulation reactions.
Industrial Production Methods
Industrial production of N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to signal transduction and cellular responses.
Inhibiting Enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular functions.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)benzamide: A compound with similar structural features but different biological activities.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: A piperidine derivative with antimalarial activity.
Uniqueness
N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine is unique due to its specific combination of a piperidine ring and a vinylisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
651308-81-5 |
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Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-ethenyl-N-piperidin-4-ylisoquinolin-5-amine |
InChI |
InChI=1S/C16H19N3/c1-2-12-10-18-11-13-4-3-5-15(16(12)13)19-14-6-8-17-9-7-14/h2-5,10-11,14,17,19H,1,6-9H2 |
InChI Key |
IPUKKTKWUIEVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C(=CN=C1)C=CC=C2NC3CCNCC3 |
Origin of Product |
United States |
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